4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of iodine, methyl, phenyl, and carboxylic acid groups, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine to form a pyrazoline intermediate, which is then oxidized to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-5-carboxylic acid: A similar compound with a methyl group instead of the iodine atom.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group and is used as an intermediate in fungicide production.
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another related compound with a methyl group at the 5-position.
Uniqueness
The presence of the iodine atom in 4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid imparts unique reactivity and biological properties. This makes it a valuable compound for specific applications where iodine’s electronic effects and steric properties are advantageous .
Properties
Molecular Formula |
C11H9IN2O2 |
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Molecular Weight |
328.11 g/mol |
IUPAC Name |
4-iodo-2-methyl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9IN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) |
InChI Key |
WEQVUXIQYFYQOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)I)C(=O)O |
Origin of Product |
United States |
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